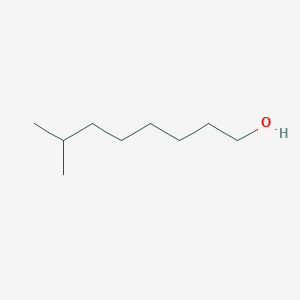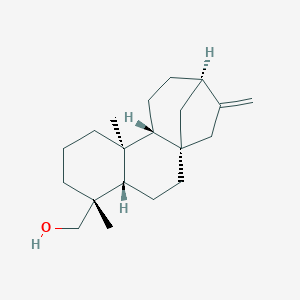
3,6-Dihydro-4-methyl-2H-pyran
Vue d'ensemble
Description
3,6-Dihydro-4-methyl-2H-pyran is a compound with significant chemical interest due to its presence in various reactions and potential applications in different fields of chemistry.
Synthesis Analysis
The synthesis of 3,6-Dihydro-4-methyl-2H-pyran and related compounds often involves multi-component reactions. For instance, a protocol for synthesizing structurally diverse 3,4-dihydro-2H-pyrans has been developed using a four-component reaction involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Sun et al., 2011). Another method involves ultrasound-mediated condensation for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives (Wang et al., 2011).
Molecular Structure Analysis
Studies on the molecular structure of 3,6-Dihydro-4-methyl-2H-pyran-related compounds reveal diverse conformational structures. For example, the 3,4-dihydro-2H-pyran ring can adopt a distorted half-boat conformation (Zukerman-Schpector et al., 2015).
Chemical Reactions and Properties
3,6-Dihydro-4-methyl-2H-pyran participates in various chemical reactions. For example, it reacts with singlet molecular oxygen to yield products like dioxetane and allylic hydroperoxide (Frimer et al., 1977). Additionally, 3,4-dihydro-2H-pyrans can be polymerized using different cationic co-initiators, producing water-soluble low molecular weight polymers (Abbas, 1996).
Applications De Recherche Scientifique
Synthetic Applications and Methodologies
The development of synthetic methodologies for heterocyclic compounds, like 3,6-Dihydro-4-methyl-2H-pyran, is a significant area of research. For instance, metal-catalyzed cyclizations have been employed to construct dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors, highlighting the versatility of these reactions in synthesizing complex heterocyclic structures (Varela & Saá, 2016). Additionally, the radical-initiated terpolymerization of 3,4-dihydro-2H-pyran with other monomers has been studied for its potential in producing polymers with antitumor activity, demonstrating the applicability of 3,6-Dihydro-4-methyl-2H-pyran derivatives in biomedical materials (Can et al., 2005).
Antioxidant Properties
Research has also explored the synthesis of novel compounds containing the 3,6-Dihydro-4-methyl-2H-pyran moiety for evaluating their antioxidant activity. For example, a series of novel compounds were synthesized and their antioxidant capabilities were assessed, highlighting the potential of these derivatives in developing new antioxidant agents (Saher et al., 2018).
Catalytic and Synthetic Utility
The compound and its derivatives have been utilized in various catalytic processes, including electrocatalytic reactions for efficient synthesis of functionalized molecules. For instance, the electrocatalytic cascade reaction of aldehydes with 4-Hydroxy-6-methyl-2H-pyran-2-one showcased a "green" route to produce compounds with significant biomedical applications (Elinson et al., 2018).
Medicinal Chemistry Applications
In medicinal chemistry, the synthesis and functionalization of 3,6-Dihydro-4-methyl-2H-pyran derivatives have led to the discovery of compounds with potential therapeutic applications. For example, novel synthesis approaches have been developed for dihydropyrano[3,2-b]pyrans, which are important for their biological activities and applications in drug development (Borah, Dwivedi, & Chowhan, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPYWUIWWYUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167501 | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-4-methyl-2H-pyran | |
CAS RN |
16302-35-5 | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16302-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016302355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIHYDRO-4-METHYL-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5QBA6SSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






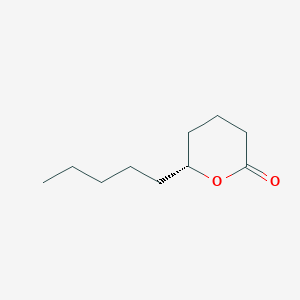
![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)
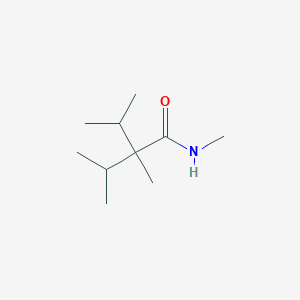
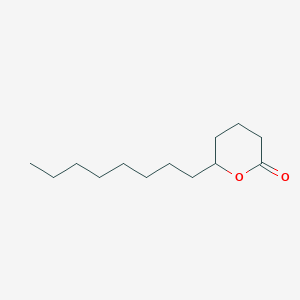
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)
